molecular formula C13H15BrN2O4 B13858007 L-Phenylalanine NHS Ester Hydrobromide

L-Phenylalanine NHS Ester Hydrobromide

Cat. No.: B13858007
M. Wt: 343.17 g/mol
InChI Key: IOWDNACZDCORQW-PPHPATTJSA-N
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Description

L-Phenylalanine NHS Ester Hydrobromide is a biochemical compound used primarily in proteomics research. It has the molecular formula C13H15BrN2O4 and a molecular weight of 343.17 . This compound is known for its role in facilitating the conjugation of proteins and peptides, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine NHS Ester Hydrobromide typically involves the reaction of L-Phenylalanine with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine NHS Ester Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane, ethanol

    Conditions: Controlled pH, temperature regulation

Major Products Formed

Scientific Research Applications

L-Phenylalanine NHS Ester Hydrobromide is widely used in scientific research, including:

    Chemistry: Used in the synthesis of peptide conjugates and bioconjugation studies.

    Biology: Facilitates the labeling of proteins and peptides for various biological assays.

    Medicine: Plays a role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Used in the production of research-grade biochemicals and reagents

Mechanism of Action

The mechanism of action of L-Phenylalanine NHS Ester Hydrobromide involves the activation of the carboxyl group of L-Phenylalanine through the formation of an NHS ester. This activated ester can then react with nucleophiles such as amines, leading to the formation of stable amide bonds. The compound’s high reactivity and selectivity make it an ideal reagent for bioconjugation .

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanine Methyl Ester
  • L-Phenylalanine Ethyl Ester
  • L-Phenylalanine Tert-Butyl Ester

Comparison

L-Phenylalanine NHS Ester Hydrobromide is unique due to its NHS ester group, which provides high reactivity and selectivity for nucleophilic substitution reactions. This makes it more suitable for bioconjugation applications compared to other L-Phenylalanine esters, which may not offer the same level of reactivity.

Properties

Molecular Formula

C13H15BrN2O4

Molecular Weight

343.17 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-amino-3-phenylpropanoate;hydrobromide

InChI

InChI=1S/C13H14N2O4.BrH/c14-10(8-9-4-2-1-3-5-9)13(18)19-15-11(16)6-7-12(15)17;/h1-5,10H,6-8,14H2;1H/t10-;/m0./s1

InChI Key

IOWDNACZDCORQW-PPHPATTJSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)N.Br

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)N.Br

Origin of Product

United States

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